Benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
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Overview
Description
Benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and aromatic compounds. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in solvents like dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-s-triazine: Used clinically to treat cancers.
Hydroxymethylpentamethylmelamine: Active metabolite with significant biological activity.
Uniqueness
Benzonitrile, 4-((4-amino-6-((3,5-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a triazine core makes it a versatile compound for various applications .
Properties
CAS No. |
205381-64-2 |
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Molecular Formula |
C19H18N6O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[[4-amino-6-[(3,5-dimethoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H18N6O2/c1-26-15-7-13(8-16(10-15)27-2)9-17-23-18(21)25-19(24-17)22-14-5-3-12(11-20)4-6-14/h3-8,10H,9H2,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
ZWWDEZUYVQWDAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N)OC |
Origin of Product |
United States |
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